N-[3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide
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Overview
Description
The compound is a complex organic molecule with the molecular formula C27H28FN5O4 . It has a molecular weight of 505.5 g/mol . The structure includes a benzodioxol group, a piperazine ring, a cyclopentathiophene group, and a fluorobenzamide group .
Molecular Structure Analysis
The compound has a complex three-dimensional structure. The benzodioxol group, piperazine ring, and fluorobenzamide group are all attached to the cyclopentathiophene core . The exact conformation of the molecule in three-dimensional space would depend on the specific conditions, such as temperature and solvent .Physical And Chemical Properties Analysis
The compound has several notable computed properties . It has a molecular weight of 505.5 g/mol and a XLogP3-AA value of 1.7, which is a measure of its hydrophobicity . It has 8 hydrogen bond acceptors and no hydrogen bond donors . The topological polar surface area is 88.1 Ų, which can influence its ability to cross biological membranes .properties
IUPAC Name |
N-[3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28FN3O3S/c28-20-7-5-19(6-8-20)26(32)29-27-22(21-2-1-3-25(21)35-27)16-31-12-10-30(11-13-31)15-18-4-9-23-24(14-18)34-17-33-23/h4-9,14H,1-3,10-13,15-17H2,(H,29,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPOEKYCVVPODE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)NC(=O)C6=CC=C(C=C6)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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